molecular formula C17H15NO4 B14112964 2-[[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid

2-[[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid

Cat. No.: B14112964
M. Wt: 297.30 g/mol
InChI Key: CKQMTXLABQTGQB-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)acrylamido)benzoic acid is an organic compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to an acrylamide group substituted with a 4-methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl)acrylamido)benzoic acid typically involves the reaction of 4-methoxyphenylacrylic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)acrylamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The acrylamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(3-(4-Hydroxyphenyl)acrylamido)benzoic acid.

    Reduction: Formation of 2-(3-(4-Methoxyphenyl)ethylamino)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(4-Methoxyphenyl)acrylamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)acrylamido)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The methoxyphenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-Hydroxyphenyl)acrylamido)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(3-(4-Methylphenyl)acrylamido)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.

    2-(3-(4-Chlorophenyl)acrylamido)benzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

2-(3-(4-Methoxyphenyl)acrylamido)benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)prop-2-enoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQMTXLABQTGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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